Acetamidooxyacetic acid

Description

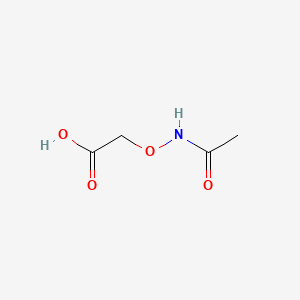

Acetamidooxyacetic acid (chemical name: N-acetoxyglycine) is an organic compound featuring an acetamidooxy group (-NH-O-CO-CH₃) linked to an acetic acid moiety.

Properties

CAS No. |

5382-88-7 |

|---|---|

Molecular Formula |

C4H7NO4 |

Molecular Weight |

133.10 g/mol |

IUPAC Name |

2-acetamidooxyacetic acid |

InChI |

InChI=1S/C4H7NO4/c1-3(6)5-9-2-4(7)8/h2H2,1H3,(H,5,6)(H,7,8) |

InChI Key |

ONKKMSVOTHQXSC-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NOCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Acetamidooxyacetic acid can be synthesized through the reaction of glycine with chloroacetic acid in the presence of a base. The reaction typically involves heating the mixture to facilitate the formation of the desired compound.

Industrial Production Methods: In an industrial setting, the production of 2-acetamidooxyacetic acid involves large-scale reactions under controlled conditions to ensure purity and yield. The process may include purification steps such as recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Acetamidooxyacetic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride may be employed.

Substitution: Halogenating agents such as thionyl chloride can be used for substitution reactions.

Major Products Formed:

Oxidation: Carboxylic acids and their derivatives.

Reduction: Alcohols and amines.

Substitution: Halogenated compounds.

Scientific Research Applications

2-Acetamidooxyacetic acid is utilized in various scientific research applications, including:

Chemistry: As a chelating agent in analytical chemistry for metal ion detection.

Biology: In biochemical studies for enzyme inhibition and protein labeling.

Medicine: As an intermediate in the synthesis of pharmaceuticals.

Industry: In the production of herbicides and other agrochemicals.

Mechanism of Action

The mechanism by which 2-acetamidooxyacetic acid exerts its effects involves its ability to chelate metal ions. This chelation can inhibit enzyme activity by binding to metal cofactors essential for enzymatic reactions. The molecular targets include metalloenzymes and metalloproteins, and the pathways involved are those related to metal ion homeostasis and enzyme regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural or functional similarities with acetamidooxyacetic acid:

2-Acetamidoacetic Acid

- Molecular Formula: C₄H₇NO₃

- Molecular Weight : 117.1 g/mol

- CAS No.: 543-24-8

- Key Functional Groups : Acetamido (-NH-CO-CH₃), carboxylic acid (-COOH)

- Properties : Soluble in polar solvents due to the carboxylic acid group; used in peptide synthesis and as a building block in organic chemistry .

Acetoacetamide

- Molecular Formula: C₄H₇NO₂

- Molecular Weight : 101.1 g/mol

- CAS No.: 5977-14-0

- Key Functional Groups : Ketone (3-oxo), amide (-CONH₂)

- Properties : Reactive ketone group enables participation in nucleophilic additions; used in the synthesis of heterocyclic compounds .

Iodoacetic Acid

- Molecular Formula : C₂H₃IO₂

- Molecular Weight : 185.95 g/mol

- CAS No.: 64-69-7

- Key Functional Groups : Iodoalkyl (-CH₂I), carboxylic acid (-COOH)

- Properties : Highly reactive alkylating agent; inhibits enzymes by modifying thiol groups. Toxicological concerns necessitate careful handling .

2-(Hydroxyamino)acetic Acid

- Molecular Formula: C₂H₅NO₃

- Molecular Weight : 91.07 g/mol

- CAS No.: 3545-78-6

- Key Functional Groups: Hydroxyamino (-NH-OH), carboxylic acid (-COOH)

Comparative Data Table

*Inferred from structural formula.

Research Findings and Key Differences

Reactivity: Iodoacetic acid exhibits high electrophilicity due to the iodine atom, making it a potent alkylating agent. In contrast, this compound’s ether linkage likely reduces electrophilicity, favoring stability in aqueous environments . Acetoacetamide’s ketone group enables condensation reactions (e.g., Knorr quinoline synthesis), whereas 2-acetamidoacetic acid’s carboxylic acid supports peptide coupling .

Toxicity and Handling :

- Iodoacetic acid is classified as toxic (oral LD₅₀: 126 mg/kg in rats), requiring stringent safety protocols .

- 2-Acetamidoacetic acid and This compound are less hazardous but still require standard laboratory precautions (e.g., eye protection, ventilation) .

Solubility and Stability :

- Carboxylic acid-containing compounds (2-acetamidoacetic acid , iodoacetic acid ) are water-soluble, whereas acetoacetamide ’s solubility depends on pH due to its amide and ketone groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.